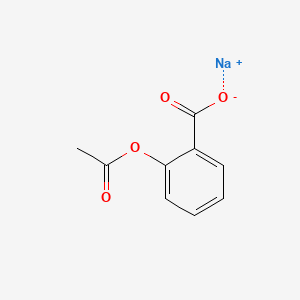

Aspirin sodium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

493-53-8 |

|---|---|

Molecular Formula |

C9H8NaO4 |

Molecular Weight |

203.15 g/mol |

IUPAC Name |

sodium;2-acetyloxybenzoate |

InChI |

InChI=1S/C9H8O4.Na/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12); |

InChI Key |

DCNFJXWUPHHBKG-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.[Na] |

Other CAS No. |

493-53-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Early Research and Discovery of Sodium Acetylsalicylate and its Precursor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing Salicylates

The history of sodium acetylsalicylate is intrinsically linked to the development of its parent compound, acetylsalicylic acid (ASA), famously known as Aspirin. The primary impetus for the development of ASA was the need for a therapeutic agent with the analgesic, antipyretic, and anti-inflammatory properties of sodium salicylate, but without its significant side effect of gastric irritation.[1]

-

Salicylic Acid: The core active moiety, originally derived from natural sources like willow bark. While effective, it is harsh on the stomach.

-

Sodium Salicylate: The sodium salt of salicylic acid, used therapeutically in the 19th century. It improved solubility but still caused significant gastric distress.[1]

-

Acetylsalicylic Acid (ASA): The acetylated derivative of salicylic acid. Its synthesis was a landmark achievement, creating a more tolerable and stable compound.[2]

-

Sodium Acetylsalicylate: The sodium salt of ASA. It is significantly more water-soluble than ASA itself and is often formed in situ in effervescent formulations.[3][4] Its history is largely that of a second-generation formulation rather than a primary discovery.

This guide will detail the pivotal early research that led to the synthesis of acetylsalicylic acid, the direct precursor to sodium acetylsalicylate, and the methodologies for the subsequent preparation of the sodium salt.

Chronology of Discovery and Key Contributors

The path from a folk remedy to a globally recognized pharmaceutical was paved by several key scientific figures over more than a century.

Caption: The reaction pathway for Gerhardt's pioneering but impractical synthesis of acetylsalicylic acid.

Hoffmann/Bayer Synthesis of Pure Acetylsalicylic Acid (1897)

The breakthrough at Bayer involved a different, more controlled method that yielded a pure and stable product, suitable for clinical testing and commercialization.

-

Principle: Acetylation of salicylic acid using acetic anhydride as the acetylating agent.

-

Reactants:

-

Salicylic Acid (C₇H₆O₃)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Catalyst (e.g., Sulfuric or Phosphoric Acid)

-

-

Methodology (Modern Laboratory Adaptation):

-

Place a measured mass of salicylic acid into an Erlenmeyer flask.

-

In a fume hood, add an excess of acetic anhydride to the flask.

-

Carefully add a few drops of a strong acid catalyst (e.g., concentrated H₂SO₄).

-

Gently heat the mixture (e.g., in a water bath) for approximately 10-15 minutes to ensure the reaction goes to completion.

-

Cool the flask to room temperature. Scratching the inside of the flask can initiate crystallization.

-

Once crystallization is complete, add cold water to the mixture to hydrolyze any excess acetic anhydride.

-

Collect the solid acetylsalicylic acid crystals via vacuum filtration.

-

Wash the crystals with small portions of cold water to remove impurities.

-

| Reagent | Molar Mass ( g/mol ) | Example Quantity |

| Salicylic Acid | 138.12 | 5.00 g |

| Acetic Anhydride | 102.09 | 7.00 mL |

| Sulfuric Acid (conc.) | 98.08 | ~8 drops |

Preparation of Sodium Acetylsalicylate

Sodium acetylsalicylate is prepared through a straightforward acid-base neutralization of acetylsalicylic acid. This process is the basis for many modern effervescent and water-soluble formulations.

-

Principle: Neutralization of the carboxylic acid group of ASA with a sodium-containing base.

-

Reactants:

-

Acetylsalicylic Acid (C₉H₈O₄)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

-

Methodology:

-

Suspend a measured mass of acetylsalicylic acid in water to create a slurry.

-

Prepare a solution of the sodium base (e.g., sodium bicarbonate) in water.

-

Slowly add the base solution to the acetylsalicylic acid slurry with constant stirring. Effervescence (CO₂ evolution) will occur.

-

Continue adding the base until the reaction ceases and the pH of the mixture is between 6.0 and 7.0.

-

The resulting aqueous solution contains sodium acetylsalicylate. For a solid product, the water must be rapidly removed under vacuum at a low temperature to prevent hydrolysis of the acetyl group.

-

[5]| Reagent | Molar Mass ( g/mol ) | Example Stoichiometry | | :--- | :--- | :--- | | Acetylsalicylic Acid | 180.16 | 108 g | | Sodium Bicarbonate | 84.01 | 50.4 g |

dot

Caption: The acid-base reaction converting acetylsalicylic acid into its highly soluble sodium salt.

Early Pharmacological Assessment

The primary goal of acetylating salicylic acid was to improve patient tolerance. E[6]arly pharmacological evaluation at Bayer, though lacking the rigorous, double-blind, placebo-controlled standards of today, was a critical step.

-

Initial Veto and Clandestine Trials: Heinrich Dreser, head of Bayer's pharmacology lab, initially vetoed further study of acetylsalicylic acid, fearing it was harmful to the heart. *[1][7] Eichengrün's Role: Convinced of its potential, Arthur Eichengrün tested the compound on himself and then secretly supplied it to physicians for evaluation. T[1]hese early, informal trials provided encouraging reports:

-

Antirheumatic effects were described as "unmistakable." [1] * The incidence of tinnitus, a common side effect of sodium salicylate, was rare. *[1] Official Bayer Trials: The positive feedback from the secret trials eventually persuaded Dreser to conduct his own animal and human studies. T[7][8]hese tests confirmed the analgesic, antipyretic, and anti-inflammatory properties.

-

-

First Published Clinical Report (1899): A report by Dr. Kurt Witthauer was published in Die Heilkunde, stating the new compound was superior to existing salicylates. T[1][9]his, along with Dreser's own publications, provided the scientific backing for the drug's launch.

[9]While specific quantitative data from these initial 1897-1899 trials (e.g., patient numbers, precise dosages, and statistical outcomes) are not detailed in the historical record in the format of modern clinical trials, the qualitative outcomes were significant enough to launch one of the most successful drugs in history.

References

- 1. The discovery of aspirin: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bayer.com [bayer.com]

- 3. Sodium acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]

- 4. Aspirin sodium (493-53-8) for sale [vulcanchem.com]

- 5. US3064038A - Process for preparing sodium acetylsalicylate - Google Patents [patents.google.com]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 7. The Discovery of Aspirin's Antithrombotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchet.wordpress.com [researchet.wordpress.com]

- 9. Aspirin: Turn-of-the-Century Miracle Drug | Science History Institute [sciencehistory.org]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Aspirin Sodium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of aspirin sodium (sodium acetylsalicylate) in aqueous solutions. Understanding its solubility and stability is paramount for the development of robust, effective, and safe pharmaceutical formulations. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes critical pathways and workflows to support research and development efforts in this area.

Solubility of this compound in Aqueous Solutions

This compound exhibits significantly higher aqueous solubility compared to its parent compound, acetylsalicylic acid (aspirin). While aspirin is only slightly soluble in water, its sodium salt is freely soluble. This enhanced solubility is a key attribute for certain dosage forms, such as effervescent tablets and solutions for injection.

Table 1: Aqueous Solubility of Acetylsalicylic Acid at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | 0.33 |

| 37 | Not specified |

Note: Data for acetylsalicylic acid is provided for comparative purposes. The solubility of sodium acetylsalicylate is substantially higher.

Stability of this compound in Aqueous Solutions

The primary degradation pathway for both aspirin and this compound in aqueous solutions is hydrolysis of the ester linkage, yielding salicylic acid and acetic acid. This reaction is significantly influenced by pH, temperature, and the presence of buffer salts.

Degradation Pathway

The hydrolysis of the acetylsalicylate ion is the central process governing the stability of this compound in aqueous solutions. This reaction can be catalyzed by both acids and bases.

Influence of pH and Temperature

The rate of hydrolysis of acetylsalicylic acid, and by extension its sodium salt, is highly dependent on the pH of the solution. The reaction is generally slowest in acidic conditions (around pH 2-3) and accelerates significantly in neutral and alkaline environments.[2]

Temperature also plays a critical role in the stability of this compound solutions. An increase in temperature leads to a significant increase in the rate of hydrolysis.[3][4] The hydrolysis reaction typically follows pseudo-first-order kinetics, especially when the pH is maintained at a constant level by a buffer.[2][4]

Table 2: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of Aspirin at Various Temperatures (pH 7.4)

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 25 | 7.0 x 10⁻⁶ |

| 37 | 1.0 x 10⁻⁵ |

| 50 | 4.0 x 10⁻⁵ |

| 75 | 3.0 x 10⁻⁴ |

| 85 | 4.0 x 10⁻⁴ |

Source: Adapted from a study on aspirin hydrolysis in phosphate-buffered saline.[5]

While specific comparative kinetic data for aspirin versus this compound is scarce, the fundamental principles of hydrolysis kinetics are applicable to both. The presence of the sodium counter-ion does not fundamentally alter the mechanism of ester hydrolysis, although it does affect the initial pH of an unbuffered solution.

Experimental Protocols

Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of a highly water-soluble compound like this compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Cease agitation and allow the undissolved solid to sediment. Carefully withdraw a clear aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with deionized water to a concentration suitable for titration.

-

Titration: Titrate the diluted solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a suitable indicator. The endpoint is the neutralization of the acetylsalicylate anion.

-

Calculation: Calculate the concentration of this compound in the saturated solution based on the volume of titrant used. The solubility can then be expressed in g/100 mL.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating HPLC method for the simultaneous quantification of this compound and its primary degradation product, salicylic acid.

Methodology:

-

Solution Preparation: Prepare aqueous solutions of this compound at a known concentration in the desired buffer systems (e.g., phosphate buffers at various pH values).

-

Incubation: Store the solutions in temperature-controlled chambers at various temperatures (e.g., 25°C, 40°C, 60°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Sample Quenching (if necessary): Dilute the aliquots with a cold mobile phase to stop further degradation before analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6][7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH) and an organic solvent (e.g., acetonitrile or methanol).[6][7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both acetylsalicylate and salicylate have adequate absorbance (e.g., 237 nm).[6]

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Quantify the concentrations of this compound and salicylic acid in each sample by comparing their peak areas to those of a standard calibration curve.

-

Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order degradation rate constant (k) from the slope of the line.

-

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in aqueous solutions. The high solubility of this compound offers advantages in specific pharmaceutical applications, while its stability is governed by the principles of ester hydrolysis, with pH and temperature being critical factors. The provided experimental protocols serve as a starting point for researchers and drug development professionals to quantitatively assess these key properties. Further research to establish a comprehensive, temperature-dependent solubility profile and direct comparative stability data for this compound would be of significant value to the pharmaceutical sciences.

References

- 1. brainly.com [brainly.com]

- 2. protmed.uoradea.ro [protmed.uoradea.ro]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Ionic Character of Sodium Acetylsalicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium acetylsalicylate, the sodium salt of the widely used non-steroidal anti-inflammatory drug (NSAID) acetylsalicylic acid, presents distinct physicochemical properties crucial for pharmaceutical formulation and development. Its primary advantage lies in its significantly enhanced aqueous solubility compared to its parent acid, which is attributed to its ionic character. For decades, the precise crystal structure of sodium acetylsalicylate remained undetermined despite its long history of use. Recent crystallographic studies have successfully elucidated the solid-state structures of its anhydrous and hydrated forms, providing invaluable insights into its molecular arrangement and intermolecular interactions. This guide offers a comprehensive technical overview of the molecular structure, ionic properties, and key experimental characterization protocols for sodium acetylsalicylate.

Molecular and Crystal Structure

Sodium acetylsalicylate is an ionic compound formed between a sodium cation (Na⁺) and an acetylsalicylate anion (C₉H₇O₄⁻).[1] The negative charge on the anion is localized on the carboxylate group, which is deprotonated.[1] In the solid state, these ions arrange into a crystal lattice.

Recent investigations using single-crystal X-ray diffraction have successfully characterized three distinct forms of sodium acetylsalicylate: an anhydrate, a dihydrate, and a hemihydrate.[2][3] These forms differ in their stoichiometry of water molecules within the crystal lattice, leading to unique packing arrangements and physicochemical properties.[2][3][4]

Crystallographic Data

The crystal structures for all three forms have been solved and the detailed crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under accession codes 1840788–1840790.[3] The dihydrate form has been identified to crystallize in a monoclinic system.[2]

Table 1: Summary of Crystallographic Data for Sodium Acetylsalicylate Forms

| Parameter | Anhydrate (1:1 Salt) | Dihydrate (1:1 Salt) | Hemihydrate (2:1 Salt) |

| Formula | C₉H₇NaO₄ | C₉H₇NaO₄ · 2H₂O | (C₉H₇O₄)₂Na · 0.5H₂O |

| Crystal System | Data available via CCDC | Monoclinic[2] | Data available via CCDC |

| Space Group | Data available via CCDC | P 2₁/c[2] | Data available via CCDC |

| CCDC Number | 1840788-1840790[3] | 1840788-1840790[3] | 1840788-1840790[3] |

| Comment | Unique packing of anions[2][3][4] | Forms hydrophilic/hydrophobic layers[2] | Belongs to an isostructural family with the dihydrate[2][3] |

Note: Detailed unit cell parameters (a, b, c, α, β, γ) are available in the cited CCDC depositions.

Key Structural Features and Bond Distances

In the crystal lattice, the sodium cation is coordinated by oxygen atoms from the carboxylate and acetyl groups of the acetylsalicylate anions, and from water molecules in the case of the hydrates. The precise coordination geometry and Na-O bond distances are critical for understanding the stability of the different solid forms.

The study by Búdová et al. provides detailed Na–O bond distances and angles for all three forms in the supporting information of their publication.[3] For instance, in the dihydrate structure, the sodium ion is coordinated by oxygen atoms from water molecules and three different acetylsalicylate molecules.[2]

Table 2: Selected Interatomic Distances for Sodium Acetylsalicylate Forms

| Bond/Interaction | Form | Typical Distance (Å) | Significance |

| Na-O (Carboxylate) | All forms | < 2.5[2] | Primary ionic interaction defining the salt structure. |

| Na-O (Acetyl) | All forms | < 2.5[2] | Contributes to the coordination sphere of the Na⁺ ion. |

| Na-O (Water) | Hydrated forms | < 2.5[2] | Defines the role of water in stabilizing the crystal lattice. |

Note: Specific, high-precision bond lengths are detailed in the supplementary information of the primary literature (DOI: 10.1021/acs.cgd.8b00718).[3]

Ionic Character and Physicochemical Properties

The defining characteristic of sodium acetylsalicylate is its ionic nature, which profoundly influences its physical properties, most notably its solubility.

Dissociation in Aqueous Solution

Being a salt of a weak acid and a strong base, sodium acetylsalicylate is highly soluble in water, where it readily dissociates into its constituent ions: a sodium cation (Na⁺) and an acetylsalicylate anion (C₉H₇O₄⁻). This behavior is fundamental to its use in pharmaceutical formulations where rapid dissolution and absorption are desired.[1]

Comparative Physical Properties

The conversion of acetylsalicylic acid into its sodium salt results in a dramatic change in physical properties. The ionic bond introduces strong ion-dipole interactions with water molecules, overcoming the less favorable interactions of the largely non-polar parent acid.

Table 3: Comparison of Physical Properties

| Property | Acetylsalicylic Acid (Aspirin) | Sodium Acetylsalicylate |

| Molecular Formula | C₉H₈O₄ | C₉H₇NaO₄ |

| Molecular Weight | 180.16 g/mol | 202.14 g/mol [1] |

| Appearance | White, crystalline powder | White solid[5] |

| Bonding Type | Covalent | Ionic / Covalent[1] |

| Solubility in Water | Slightly soluble (~3 g/L) | Soluble[1][5] |

| Melting Point | 136 °C (277 °F) | Decomposes[5] |

Experimental Protocols

The synthesis and characterization of sodium acetylsalicylate rely on standard and advanced analytical techniques.

Laboratory Synthesis

A common and effective method for preparing sodium acetylsalicylate involves the neutralization of acetylsalicylic acid with a mild sodium base.

Protocol: Synthesis via Neutralization

-

Reaction Setup: Suspend acetylsalicylic acid powder in a minimal amount of water at room temperature to form a slurry.

-

Neutralization: Slowly add a stoichiometric amount of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to the slurry with continuous stirring.[2] The reaction is evidenced by the evolution of CO₂ gas.

-

Critical Note: The use of strong bases like sodium hydroxide (NaOH) should be avoided as it can induce hydrolysis of the ester group, yielding sodium salicylate and sodium acetate.[5]

-

-

Crystallization: Once the reaction is complete (effervescence ceases), add a suitable anti-solvent like propan-2-ol.[2]

-

Isolation: Allow the solution to crystallize. For the anhydrous form, crystallization under reduced pressure may be employed.[2]

-

Collection: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold pro-pan-2-ol, and dry in a desiccator or vacuum oven.

Structural Characterization Protocols

Protocol: Single-Crystal X-ray Diffraction (SXRD) This is the definitive technique for determining the three-dimensional atomic arrangement.[2][3]

-

Crystal Selection: Select a high-quality single crystal (typically <0.5 mm) free of defects and mount it on a goniometer head.[6]

-

Data Collection: Center the crystal on a single-crystal diffractometer.[6] Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.7107Å or Cu Kα, λ = 1.5418Å) while rotating it.[6][7] A detector (e.g., CCD) collects the diffraction pattern over a wide range of angles.[7]

-

Structure Solution: Process the diffraction data to obtain a set of structure factors. The phase problem is typically solved using direct methods for small molecules.[8] This yields an initial electron density map.

-

Structure Refinement: Build an atomic model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data to achieve the best fit, resulting in a final, detailed crystal structure.[8]

Protocol: Powder X-ray Diffraction (PXRD) PXRD is used for phase identification and to assess the crystallinity of a bulk sample.

-

Sample Preparation: Lightly grind the crystalline sample to a fine, homogeneous powder. Mount the powder on a flat sample holder.

-

Data Acquisition: Place the sample in a powder diffractometer. The following parameters have been reported for sodium acetylsalicylate analysis:[2]

-

Radiation: CuKα (λ = 1.5418 Å)

-

Voltage/Current: 40 kV / 30 mA

-

Scan Range (2Θ): 5° to 40°

-

Step Size: ~0.02°

-

-

Analysis: The resulting diffractogram, a plot of intensity vs. 2Θ, serves as a fingerprint for the specific crystalline phase and can be compared to reference patterns.

Conclusion

The characterization of sodium acetylsalicylate's molecular and crystal structure provides a foundational understanding for drug development professionals. Its ionic nature is directly responsible for its enhanced solubility, a key attribute for formulation. The elucidation of its anhydrous and hydrated solid forms by modern crystallographic techniques offers critical data for controlling polymorphism, ensuring stability, and optimizing the bioavailability of this important pharmaceutical compound. The experimental protocols detailed herein provide a framework for the synthesis and rigorous characterization required for quality control and regulatory compliance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Search - Access Structures [ccdc.cam.ac.uk]

- 3. Research Portal [iro.uiowa.edu]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington, Andrew J. Peloquin et al. [open.clemson.edu]

- 7. Research Portal [ourarchive.otago.ac.nz]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

From Willow Bark to Wonder Drug: A Historical and Technical Guide to Salicylate-Based Drugs

An in-depth exploration of the origins, development, and mechanisms of one of the world's most important classes of medicine.

For millennia, the bitter bark of the willow tree was a cornerstone of traditional medicine, its ability to alleviate pain and fever a seemingly magical property. This ancient remedy laid the foundation for the development of salicylate-based drugs, a class of compounds that has revolutionized modern medicine. This technical guide provides a comprehensive historical perspective on the evolution of these drugs, from their natural origins to their chemical synthesis and the elucidation of their complex mechanisms of action. Tailored for researchers, scientists, and drug development professionals, this document delves into the key experiments, quantitative data, and signaling pathways that underpin our understanding of these remarkable therapeutic agents.

A Journey Through Time: Key Milestones in Salicylate Development

The story of salicylates is a testament to the power of observation, chemical ingenuity, and rigorous scientific investigation. From the first documented clinical trial with willow bark to the synthesis of aspirin and the discovery of its multifaceted molecular targets, the timeline of salicylate development is rich with pivotal moments.

The journey began with the empirical use of willow bark for its medicinal properties. In 1763, the Reverend Edward Stone conducted and reported what is considered one of the first clinical trials, systematically documenting the effects of willow bark in treating ague, or fever.[1][2][3][4] This early work paved the way for the isolation of the active compound, salicin, by Johann Buchner in 1828.[3][5] Subsequent chemical modifications by European chemists, including Raffaele Piria's conversion of salicin to salicylic acid in 1838, brought science closer to a more potent and purified form of the remedy.[6]

The mid-19th century marked a turning point with the first chemical synthesis of acetylsalicylic acid by Charles Gerhardt in 1853.[6][7][8] However, it was Felix Hoffmann at Bayer who, in 1897, developed a stable and commercially viable method for synthesizing acetylsalicylic acid, which was subsequently named Aspirin.[8][9][10][11] This innovation launched an era of accessible and effective pain relief. The early 20th century saw the first clinical trials of aspirin, solidifying its place in medicine.[12] A significant leap in understanding came in the 1970s when John Vane discovered that aspirin's mechanism of action involves the inhibition of prostaglandin synthesis, a discovery for which he was awarded the Nobel Prize.[13] More recent research has unveiled further complexities, including the inhibition of the NF-κB signaling pathway and the discovery of aspirin-triggered lipoxins, which have profound implications for inflammation and its resolution.[14][15][16][17][18]

Early Clinical Investigations: From Anecdote to Evidence

The transition from traditional remedies to evidence-based medicine is exemplified by the early clinical studies of salicylates. These pioneering investigations, though lacking the rigorous design of modern clinical trials, provided the first quantitative evidence of the therapeutic effects of these compounds.

The Reverend Edward Stone's Willow Bark Trial (1763)

Reverend Edward Stone's five-year study on the use of dried, powdered willow bark for fevers was a seminal moment in the history of clinical research.[2] He administered the powder to approximately 50 individuals suffering from various fevers.[2]

| Parameter | Description |

| Intervention | Dried and powdered willow bark |

| Dosage | One dram (approximately 3.6 grams) of willow bark extract, administered every 4 hours.[2] |

| Patient Population | Approximately 50 individuals with "agues" (fevers).[2] |

| Primary Outcome | Cure of fever. |

| Key Finding | The willow bark was found to be consistently effective in treating fevers.[1][2] |

Dr. Thomas MacLagan's Salicin Trial (1876)

Dr. Thomas MacLagan's work with salicin in patients with acute rheumatism provided more detailed clinical observations and further solidified the therapeutic potential of salicylates.[5][19][20][21][22] He documented the effects on eight patients, noting dramatic improvements in fever, pulse rate, and joint pain.[19]

| Parameter | Description |

| Intervention | Salicin |

| Dosage | 12 grains (approximately 0.78 grams) every 3 hours.[19] |

| Patient Population | 8 patients with acute, subacute, or chronic rheumatism.[19] |

| Primary Outcomes | Reduction in fever, pulse rate, and joint inflammation/pain. |

| Key Findings | In one acute case, after administering 84 grains (approximately 5.4 grams), the patient's temperature dropped from a range of 101.8-103°F to 99.6°F, and the pulse rate decreased from 120 to 100 beats per minute. A complete remission of pain and significant reduction in swelling were observed within two days.[19] |

The Dawn of Synthetic Salicylates: Experimental Protocols

Experimental Protocol 1: Synthesis of Acetylsalicylic Acid (Aspirin) - Hoffmann's Method (1897)

This protocol is a representation of the esterification reaction used by Felix Hoffmann to produce a stable form of acetylsalicylic acid.[9][10][11][23][24][25]

Materials:

-

Salicylic acid (2.0 g)

-

Acetic anhydride (5 mL)

-

Concentrated sulfuric acid (5 drops) or 85% phosphoric acid (10 drops) as a catalyst.[23][24]

-

Distilled water

-

Ethanol (for recrystallization)

-

125-mL Erlenmeyer flask

-

Steam bath or hot water bath

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.

-

In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid.[23]

-

Gently swirl the flask until the salicylic acid dissolves.

-

Heat the flask on a steam bath or in a boiling water bath for 10-20 minutes.[23]

-

Allow the flask to cool to room temperature. To induce crystallization, scratch the inner walls of the flask with a glass rod.

-

Once crystallization begins, cool the mixture in an ice bath to complete the process.

-

Slowly add 50 mL of cold water to the flask to precipitate the product fully and to hydrolyze any excess acetic anhydride.[23]

-

Collect the acetylsalicylic acid crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to purify it.

-

Air dry the purified crystals and determine the yield.

Unraveling the Mechanism: Signaling Pathways in Salicylate Action

The therapeutic effects of salicylates are a consequence of their interaction with multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular mechanisms.

The Arachidonic Acid Cascade and COX Inhibition

The primary anti-inflammatory, analgesic, and antipyretic effects of salicylates are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[26][27][28][29]

Caption: Inhibition of COX-1 and COX-2 by salicylates.

Quantitative Data on COX Inhibition

The inhibitory potency of salicylates on COX enzymes can be quantified by their IC50 values (the concentration of the drug that inhibits 50% of the enzyme's activity).

| Compound | Enzyme | IC50 (µM) | Reference |

| Aspirin | COX-1 | 1.3 ± 0.5 | [30] |

| Aspirin | COX-2 | >100 | [30] |

| Ibuprofen | COX-1 | 1.4 ± 0.4 | [30] |

| Celecoxib | COX-1 | 2.2 ± 0.3 | [30] |

| Celecoxib | COX-2 | 0.29 | [31] |

| Diclofenac | COX-1 | 0.21 | [31] |

| Diclofenac | COX-2 | 3.8 | [31] |

The NF-κB Signaling Pathway and Its Inhibition by Salicylates

Salicylates also exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[14][32][33][34][35]

Caption: Inhibition of the NF-κB signaling pathway by salicylates.

Experimental Protocol 2: Inhibition of NF-κB Activation

This protocol provides a general workflow for assessing the inhibitory effect of sodium salicylate on NF-κB activation in a cell-based assay.[32][35]

Materials:

-

Cell line (e.g., HeLa, macrophages)

-

Cell culture medium

-

Sodium salicylate

-

Pro-inflammatory stimulus (e.g., TNF-α, LPS)

-

Reagents for Western blotting (antibodies against IκBα and a loading control) or an Electrophoretic Mobility Shift Assay (EMSA) kit.

Procedure:

-

Cell Culture: Culture the chosen cell line to an appropriate confluency.

-

Pre-treatment: Treat the cells with varying concentrations of sodium salicylate for a specified period (e.g., 1-2 hours). Include a vehicle control.

-

Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus (e.g., TNF-α) to the media for a short duration (e.g., 15-30 minutes).

-

Cell Lysis: Harvest the cells and prepare either whole-cell lysates or nuclear and cytoplasmic extracts.

-

Analysis:

-

Western Blot: Analyze the degradation of IκBα in the cytoplasmic extracts. Inhibition of NF-κB activation will result in the stabilization of IκBα.

-

EMSA: Analyze the DNA-binding activity of NF-κB in the nuclear extracts. A decrease in the NF-κB-DNA complex indicates inhibition.

-

Aspirin-Triggered Lipoxin (ATL) Pathway

A more recently discovered mechanism of aspirin's action involves the generation of specialized pro-resolving mediators called aspirin-triggered lipoxins (ATLs). Aspirin acetylates COX-2, which then converts arachidonic acid to 15(R)-HETE, a precursor for ATL synthesis by 5-lipoxygenase in adjacent leukocytes.[15][16][17][18][36]

Caption: The aspirin-triggered lipoxin biosynthetic pathway.

Conclusion

The evolution of salicylate-based drugs from a folk remedy to a cornerstone of modern pharmacotherapy is a compelling narrative of scientific progress. This guide has provided a technical overview of this journey, highlighting the key discoveries, the quantitative data from early clinical investigations, the experimental protocols that enabled their synthesis, and the intricate signaling pathways through which they exert their profound therapeutic effects. For the researcher, scientist, and drug development professional, the story of salicylates serves as a powerful reminder of the enduring value of natural products as a source of inspiration for new medicines and the importance of a deep understanding of molecular mechanisms in advancing human health. The ongoing exploration of the multifaceted actions of salicylates promises to unveil new therapeutic applications for this ancient yet ever-relevant class of drugs.

References

- 1. Edward Stone (natural philosopher) - Wikipedia [en.wikipedia.org]

- 2. From plant extract to molecular panacea: a commentary on Stone (1763) ‘An account of the success of the bark of the willow in the cure of the agues’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DISCOVERY OF SALICIN · The History of Aspirin · Duke University Library Exhibits [exhibits.library.duke.edu]

- 4. The Uncertain Origins of Aspirin [press.asimov.com]

- 5. The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery of Aspirin's Antithrombotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspirin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 11. spcl.ac-montpellier.fr [spcl.ac-montpellier.fr]

- 12. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 14. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Aspirin-triggered 15-Epi-Lipoxin A4 (LXA4) and LXA4 Stable Analogues Are Potent Inhibitors of Acute Inflammation: Evidence for Anti-inflammatory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipoxin and Aspirin-Triggered Lipoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thomas MacLagan’s 1876 demonstration of the dramatic effects of salicin in rheumatic fever - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jameslindlibrary.org [jameslindlibrary.org]

- 21. The treatment of acute rheumatism by salicin, by T.J. Maclagan--The Lancet, 1876 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thomas MacLagan's 1876 demonstration of the dramatic effects of salicin in rheumatic fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Synthesis of Aspirin [home.miracosta.edu]

- 25. chemmybear.com [chemmybear.com]

- 26. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

- 27. youtube.com [youtube.com]

- 28. youtube.com [youtube.com]

- 29. Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. benchchem.com [benchchem.com]

- 33. Sodium salicylate inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Inhibition of Cytokine Gene Expression by Sodium Salicylate in a Macrophage Cell Line through an NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 36. scispace.com [scispace.com]

A Technical Guide to Aspirin Sodium's Role in Prostaglandin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspirin, or acetylsalicylic acid, remains a cornerstone of pharmacology, primarily due to its profound impact on the biosynthesis of prostaglandins. Its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects are all fundamentally linked to its ability to inhibit cyclooxygenase (COX) enzymes.[1] Aspirin sodium, the sodium salt of acetylsalicylic acid, readily dissociates in aqueous environments to yield the active acetylsalicylate anion. This technical guide provides an in-depth examination of the molecular mechanisms underpinning aspirin's inhibition of prostaglandin synthesis, offers quantitative data on its enzymatic interactions, details relevant experimental protocols for studying these effects, and presents visual representations of the key pathways and workflows.

The Prostaglandin Synthesis Pathway

Prostaglandins are lipid autacoids derived from arachidonic acid that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and hemostasis.[1][2] The synthesis is initiated by the release of arachidonic acid from the cell membrane's phospholipids by phospholipase A2. The central enzymes in this pathway are the prostaglandin H synthases (PGHSs), more commonly known as cyclooxygenases (COX).[1][3]

There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.[4]

-

COX-2: An inducible enzyme that is upregulated by inflammatory mediators, leading to the production of prostaglandins that mediate inflammation and pain.[4]

These enzymes catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2).[1][2] PGH2 is then rapidly converted into various bioactive prostanoids, including different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), by specific isomerases and synthases.[1][5]

Core Mechanism: Irreversible Acetylation of Cyclooxygenase

Aspirin's ability to suppress the production of prostaglandins and thromboxanes is due to its unique, irreversible inactivation of the COX enzyme.[6][7] Unlike other nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, which are reversible inhibitors, aspirin acts as an acetylating agent.[6]

The core mechanism involves the covalent transfer of its acetyl group (CH3COO-) to a specific serine residue within the active site of the COX enzyme.[3][6] This modification, known as suicide inhibition, permanently blocks the enzyme's catalytic activity.[3]

-

In COX-1 , the acetyl group is transferred to Serine 530 (Ser530).[8][9][10]

-

In COX-2 , the target is the homologous Serine 516 (Ser516).[8][11]

This acetylation physically obstructs the channel through which the substrate, arachidonic acid, must pass to reach the enzyme's catalytic core.[3][12] Because platelets are anuclear and cannot synthesize new enzyme, the inhibition of platelet COX-1 persists for the entire lifespan of the platelet (8-9 days).[8][9]

Differential Effects on COX-1 and COX-2 Isoforms

While aspirin inhibits both COX isoforms, its effects are not identical.

-

Inhibition of COX-1: Acetylation of Ser530 in COX-1 leads to a complete and irreversible loss of its cyclooxygenase activity.[13] This action is the basis for aspirin's antiplatelet effect, as it prevents the formation of thromboxane A2, a potent platelet aggregator.[9] This same mechanism is also responsible for common side effects like gastric irritation, as it inhibits the production of gastroprotective prostaglandins.[4][14]

-

Modification of COX-2: In contrast, the acetylation of Ser516 in COX-2 does not completely abolish its catalytic function.[9] Instead, it modifies the enzyme's activity, converting it from a cyclooxygenase to a lipoxygenase-like enzyme.[6][13] This aspirin-modified COX-2 metabolizes arachidonic acid to produce 15R-hydroxyeicosatetraenoic acid (15R-HETE) and subsequently, specialized pro-resolving mediators like aspirin-triggered lipoxins (ATLs).[6][9] These molecules are potently anti-inflammatory, contributing to aspirin's overall therapeutic effect.[6]

Quantitative Analysis of COX Inhibition

The potency of aspirin's inhibition is quantified by its half-maximal inhibitory concentration (IC50). These values can vary based on the experimental system (e.g., purified enzyme, whole cells, whole blood assays). Aspirin is generally more potent against COX-1 than COX-2.[15][16]

| Target | Experimental System | IC50 (μM) | Reference |

| COX-1 | Human Articular Chondrocytes | 3.57 | [15] |

| COX-1 | Washed Human Platelets | 1.3 ± 0.5 | [17] |

| COX-1 | Platelet TxB₂ Biosynthesis | 19.8 ± 1.5 | [18] |

| COX-2 | Human Articular Chondrocytes | 29.3 | [15] |

| COX-2 | HCA-7 Colon Cancer Cells (PGE₂ Synthesis) | 3.9 ± 0.7 | [18] |

| COX-2 | HT-29 Colon Cancer Cells (PGE₂ Synthesis) | 8.9 ± 1.2 | [18] |

| COX-2 | A549 Lung Cancer Cells (PGE₂ Synthesis) | 7.2 ± 1.1 | [18] |

Note: IC50 values are context-dependent and can vary between studies due to differences in assay conditions, substrate concentrations, and enzyme sources.[19]

The Dual Role of Salicylate

In vivo, aspirin has a short half-life (approx. 20 minutes) as it is rapidly deacetylated by esterases in the blood and tissues to form salicylic acid (salicylate).[10] Salicylate itself is a very poor inhibitor of COX enzyme activity.[10][20] However, it possesses anti-inflammatory properties through a distinct mechanism: at therapeutic concentrations, salicylate can suppress the expression of the inducible COX-2 gene at the transcriptional level.[21][22] This action reduces the total amount of COX-2 enzyme available for prostaglandin synthesis in inflammatory settings.[22]

Experimental Protocols

Protocol 1: In Vitro COX Inhibition Assay (Purified Enzyme)

This protocol provides a general method for determining the IC50 values of aspirin against purified COX-1 and COX-2 enzymes.[19]

-

Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a suitable antioxidant (e.g., phenol).

-

Prepare a stock solution of aspirin in an appropriate solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

-

Prepare a stock solution of arachidonic acid (substrate).

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer.

-

Add the test compound (aspirin dilutions) or vehicle control to the appropriate wells.

-

Add the COX enzyme (COX-1 or COX-2) to each well and pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow for irreversible inhibition.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a short, defined time (e.g., 2 minutes at 37°C).

-

Stop the reaction by adding a solution of a strong acid (e.g., 1N HCl).

-

-

Detection:

-

The product, PGH2, is unstable. Quantify a stable downstream product, such as PGE2, using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each aspirin concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the aspirin concentration and use non-linear regression to determine the IC50 value.

-

Protocol 2: Cell-Based PGE₂ Inhibition Assay

This protocol measures aspirin's effect on prostaglandin synthesis in whole cells, providing a more physiologically relevant context.[15][23]

-

Cell Culture: Culture appropriate cells (e.g., human monocytes, HCA-7 colon cancer cells) in 24-well plates until they reach 80-90% confluency.

-

Stimulation and Treatment:

-

If studying COX-2, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) for several hours to induce COX-2 expression.

-

Remove the medium and replace it with fresh medium containing various concentrations of aspirin or a vehicle control.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

-

PGE₂ Production:

-

Add arachidonic acid to the medium to provide the substrate for prostaglandin synthesis.

-

Incubate for another defined period (e.g., 15-30 minutes).

-

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Quantification:

-

Centrifuge the supernatants to remove any cellular debris.

-

Determine the concentration of PGE₂ in each sample using a competitive ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate IC50 values as described in Protocol 1.

Conclusion

This compound's role in inhibiting prostaglandin synthesis is a well-defined and multifaceted process centered on the irreversible acetylation of COX-1 and COX-2. This covalent modification distinguishes aspirin from all other NSAIDs and underpins its long-lasting antiplatelet effects and complex anti-inflammatory actions. The differential outcomes of acetylating COX-1 versus COX-2—complete inhibition versus activity modification—are critical to understanding both its therapeutic benefits and its side-effect profile. A thorough grasp of these mechanisms, supported by quantitative analysis and robust experimental protocols, is essential for researchers and professionals in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 3. Aspirin effects on COX aka PGHS - Proteopedia, life in 3D [proteopedia.org]

- 4. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aspirin - Wikipedia [en.wikipedia.org]

- 7. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 8. Acetylation of Prostaglandin H2 Synthases by Aspirin is Inhibited by Redox Cycling of the Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Characterization of cyclooxygenase-2 acetylation and prostanoid inhibition by aspirin in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How aspirin works - UChicago Medicine [uchicagomedicine.org]

- 13. THE CRYSTAL STRUCTURE OF ASPIRIN ACETYLATED HUMAN CYCLOOXYGENASE-2: INSIGHT INTO THE FORMATION OF PRODUCTS WITH REVERSED STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. pnas.org [pnas.org]

- 18. Inhibition of the biosynthesis of prostaglandin E2 by low dose aspirin: implications for adenocarcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Pharmacokinetics of aspirin and salicylate in relation to inhibition of arachidonate cyclooxygenase and antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. pnas.org [pnas.org]

- 23. benchchem.com [benchchem.com]

The Dual Efficacy of Aspirin Sodium: An In-depth Analysis of its Antipyretic and Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspirin, the acetylated form of salicylic acid, has been a cornerstone of pharmacotherapy for over a century, valued for its multifaceted therapeutic effects.[1] This technical guide delves into the core mechanisms underpinning the antipyretic and analgesic properties of its soluble salt form, aspirin sodium. By irreversibly inhibiting cyclooxygenase (COX) enzymes, aspirin curtails the production of prostaglandins, key mediators of fever and pain.[1][2] This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for evaluating efficacy, and a quantitative analysis of its pharmacological effects. The information presented is intended to serve as a resource for researchers and professionals in drug development, offering a deeper understanding of this foundational non-steroidal anti-inflammatory drug (NSAID).

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its active moiety, acetylsalicylic acid. The principal mechanism is the irreversible inactivation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3]

-

Inhibition of Prostaglandin Synthesis: Aspirin acts as an acetylating agent, covalently modifying a serine residue in the active site of both COX-1 and COX-2 enzymes.[3] This irreversible acetylation blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGs) and thromboxanes.[2][3] Prostaglandins, particularly PGE2, are pivotal in mediating fever and sensitizing nerve endings to pain.[4] By inhibiting their synthesis, aspirin effectively reduces fever and alleviates pain.[3][4]

-

Antipyretic Action: Fever is triggered by pyrogens that lead to an increase in prostaglandin synthesis in the hypothalamus, which in turn elevates the body's temperature set-point.[4] Aspirin's ability to cross the blood-brain barrier and inhibit central COX enzymes leads to a reduction in hypothalamic PGE2 levels, thereby resetting the thermostat and lowering body temperature.[4]

-

Analgesic Action: In peripheral tissues, prostaglandins sensitize nociceptors to mechanical and chemical stimuli. By blocking prostaglandin production at the site of inflammation or injury, aspirin reduces the perception of pain.[3] While effective for mild to moderate pain, it is generally considered less potent than ibuprofen for acute pain.[3]

-

Modulation of NF-κB Signaling: Emerging evidence suggests that aspirin and its metabolite, salicylate, can also modulate the nuclear factor-kappaB (NF-κB) signaling pathway.[3][5] NF-κB is a key transcription factor involved in the inflammatory response.[5] By inhibiting the IκB kinase (IKK) complex, aspirin can prevent the activation of NF-κB, further contributing to its anti-inflammatory and, consequently, analgesic effects.[5][6]

Signaling Pathway Diagrams

Pharmacokinetics of this compound

This compound, being a soluble salt, generally allows for more rapid absorption compared to standard acetylsalicylic acid tablets.[7] However, once absorbed, the pharmacokinetic profile is similar.

| Parameter | Description | Value |

| Bioavailability | The proportion of the administered dose that reaches systemic circulation. | 80-100%[3] |

| Time to Peak Plasma Concentration (Tmax) | Time to reach maximum concentration in the plasma. Varies by formulation. | Micronized Aspirin: ~17.5 min; Plain Tablet: ~45 min[8] |

| Protein Binding | The extent to which aspirin's active metabolite, salicylate, binds to plasma proteins. | 80-90%[3] |

| Metabolism | Primarily hydrolyzed to salicylic acid in the gut wall, liver, and blood.[3] | - |

| Half-life | The time it takes for the plasma concentration to reduce by half. | Dose-dependent: 2-3 hours for low doses, up to 15-30 hours for larger doses.[3] |

Experimental Protocols

The evaluation of antipyretic and analgesic effects of this compound relies on well-established preclinical models.

Antipyretic Activity: Brewer's Yeast-Induced Pyrexia in Rats

This model is a standard for screening antipyretic agents.[9][10]

-

Objective: To assess the ability of a test substance to reduce fever induced by brewer's yeast.

-

Procedure:

-

Healthy Wistar rats (150-200g) are used.

-

The initial rectal temperature of each rat is recorded using a digital thermometer.

-

A 15-20% suspension of brewer's yeast in normal saline is injected subcutaneously into the scruff of the neck of the rats (typically 10-20 ml/kg).[10]

-

The animals are returned to their cages, and food is withdrawn.

-

After 18 hours, the rectal temperature is measured again. Animals showing a significant rise in temperature (e.g., to at least 38°C) are selected for the study.

-

The selected pyretic rats are divided into groups: a control group (vehicle), a standard group (e.g., this compound 100 mg/kg), and test groups receiving different doses of the compound under investigation.

-

Rectal temperatures are recorded at regular intervals (e.g., 30, 60, 120, and 180 minutes) after drug administration.[10]

-

-

Evaluation: The reduction in rectal temperature compared to the control group indicates antipyretic activity.

Analgesic Activity: Hot Plate Test in Mice

This method is used to evaluate centrally acting analgesics.[11]

-

Objective: To measure the reaction time of mice to a thermal stimulus.

-

Procedure:

-

Swiss albino mice (20-30g) are used.

-

The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 1°C).[11]

-

Each mouse is placed on the hot plate, and the time until a response (e.g., licking of the hind paw or jumping) is recorded as the basal reaction time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[11]

-

The mice are divided into control, standard (e.g., this compound), and test groups.

-

The respective substances are administered (e.g., orally or intraperitoneally).

-

The reaction time is measured again at specific intervals (e.g., 30, 60, 90 minutes) after drug administration.[11]

-

-

Evaluation: An increase in the reaction time compared to the control group suggests analgesic activity.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is sensitive to peripherally acting analgesics.[12]

-

Objective: To quantify the number of abdominal constrictions (writhes) induced by an irritant.

-

Procedure:

-

Swiss albino mice (20-30g) are used.

-

The mice are divided into control, standard, and test groups.

-

The respective substances are administered.

-

After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 ml/kg).[13]

-

Each mouse is placed in an individual observation chamber.

-

After a latency period of about 5 minutes, the number of writhes (stretching of the abdomen and hind limbs) is counted for a defined period (e.g., 10-20 minutes).[12][13]

-

-

Evaluation: A reduction in the number of writhes in the test groups compared to the control group indicates analgesic activity. The percentage of inhibition can be calculated.[14]

Experimental Workflow Diagram

Quantitative Data and Efficacy

The antipyretic and analgesic effects of aspirin are dose-dependent.

Table 1: Antipyretic Efficacy of Aspirin in Yeast-Induced Pyrexia in Rats

| Treatment | Dose (mg/kg) | Mean Rectal Temperature (°C) at 1h Post-Dose | Mean Rectal Temperature (°C) at 2h Post-Dose |

| Control (Yeast only) | - | 37.80 ± 0.18 | - |

| Aspirin | 100 | 36.55 ± 0.22 | - |

| Herbal Extract 1 | 100 | 36.88 ± 0.39 | - |

| Herbal Extract 1 | 200 | 36.43 ± 0.26 | - |

| Herbal Extract 1 | 300 | 35.83 ± 0.46 | - |

| (Data adapted from a study comparing aspirin with a methanolic extract of Ocimum gratissimum) |

Table 2: Analgesic Efficacy of Aspirin in Different Models

| Experimental Model | Species | Aspirin Dose | Outcome | Reference |

| Acetic Acid Writhing | Mouse | 2.5 - 100 mg/kg (p.o.) | Dose-related inhibition (ED50: 242.8 µmol/kg) | [15] |

| Hot Plate Test | Mouse | 10 mg/kg | Significantly increased reaction time from 3.56s to 12.61s | [16] |

| Carrageenan-induced Hyperalgesia | Rat | 25 - 200 mg/kg (p.o.) | Dose-related inhibition of hyperalgesia (ED50: 784 µmol/kg) | [15] |

Table 3: Comparative Analgesic Efficacy of Oral Analgesics

| Drug | Dose (mg) | Number Needed to Treat (NNT) for at least 50% Pain Relief |

| Aspirin | 600/650 | 4.4 |

| Aspirin | 1000 | 4.0 |

| Aspirin | 1200 | 2.4 |

| Ibuprofen | 200 | 2.9 |

| Ibuprofen | 400 | 2.4 |

| Naproxen | 200/220 | 2.6 |

| Paracetamol (Acetaminophen) | 1000 | 3.6 |

| (NNT is the number of patients you need to treat to get one more patient with a good outcome compared to placebo. A lower NNT indicates greater efficacy.) |

Conclusion

This compound remains a vital compound in the study of antipyresis and analgesia. Its well-defined mechanism of action, centered on the irreversible inhibition of COX enzymes and modulation of prostaglandin synthesis, provides a clear basis for its therapeutic effects. The experimental models detailed in this guide offer robust methods for evaluating these properties in a preclinical setting. The quantitative data underscores its dose-dependent efficacy, positioning it as a critical benchmark for the development of novel antipyretic and analgesic agents. For researchers and drug development professionals, a thorough understanding of this compound's pharmacology is indispensable for innovating in the field of pain and fever management.

References

- 1. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Yeast-induced pyrexia method: Significance and symbolism [wisdomlib.org]

- 10. iosrjournals.org [iosrjournals.org]

- 11. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. ajpp.in [ajpp.in]

- 14. youtube.com [youtube.com]

- 15. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dissolving Aspirin Sodium in Cell Culture Media

Introduction

Aspirin, or acetylsalicylic acid (ASA), is a widely used non-steroidal anti-inflammatory drug (NSAID) that is increasingly studied for its potential applications in various cell-based assays, including cancer research, inflammation studies, and cardiovascular modeling. A critical and often overlooked aspect of in vitro studies involving aspirin is its limited solubility and stability in aqueous solutions, such as cell culture media. Aspirin is prone to hydrolysis, breaking down into salicylic acid and acetic acid, a process accelerated at physiological pH and temperature. This document provides a detailed protocol for the preparation of aspirin solutions for cell culture applications, focusing on the use of its more soluble salt form, sodium acetylsalicylate, to ensure accurate and reproducible experimental outcomes.

Solubility and Stability of Aspirin and its Sodium Salt

Aspirin is a weak acid with limited solubility in aqueous solutions. The solubility of aspirin in water is approximately 3.3 mg/mL at room temperature. In contrast, its sodium salt, sodium acetylsalicylate, is significantly more soluble in water. However, the stability of aspirin in solution is a major concern. At a physiological pH of 7.4 and a standard cell culture temperature of 37°C, aspirin readily undergoes hydrolysis. This degradation can lead to inconsistent results, as the observed cellular effects may be due to salicylic acid or changes in media pH rather than aspirin itself.

To overcome these challenges, it is recommended to prepare a high-concentration stock solution of aspirin in an organic solvent and then dilute it into the cell culture medium immediately before use. Alternatively, for direct dissolution in aqueous media, careful pH monitoring and adjustment are crucial.

Data Presentation: Solubility of Aspirin and Related Compounds

| Compound | Solvent | Solubility | Reference |

| Aspirin (Acetylsalicylic Acid) | Water (25°C) | ~3.3 mg/mL (0.33 g/100 cm³) | [1] |

| Aspirin (Acetylsalicylic Acid) | Water (37°C) | ~10 mg/mL | [2] |

| Aspirin (Acetylsalicylic Acid) | Ethanol | ~200 mg/mL (1 g in 5 mL) | [3] |

| Aspirin (Acetylsalicylic Acid) | DMSO | ~41 mg/mL | [4] |

| Sodium Salicylate | Water (20°C) | ~1000 mg/mL (1000 g/L) | [2] |

| Sodium Salicylate | Water (25°C) | ~575.7 g/L |

Data Presentation: Stability of Aspirin in Aqueous Solutions

| Medium | pH | Temperature (°C) | Half-Life | Reference |

| Phosphate Buffer | 7.4 | Not Specified | 537.21 ± 8.42 hours | [5] |

| Phosphate Buffered Saline | 7.4 ± 0.4 | 25 | Not explicitly stated, but degradation occurs | [5] |

| Phosphate Buffered Saline | 7.4 ± 0.4 | 37 | Not explicitly stated, but degradation is faster than at 25°C | [5] |

| Aqueous Citric Acid Solution | Not Specified | 21, 37, 45, 60 | Unstable at all temperatures | [6] |

Experimental Protocols

This section provides two primary protocols for preparing aspirin solutions for cell culture experiments. Protocol A is the recommended method using a DMSO stock solution to ensure stability and minimize hydrolysis prior to cell treatment. Protocol B describes the direct dissolution of sodium acetylsalicylate in cell culture medium, which requires careful handling and immediate use.

Protocol A: Preparation of Aspirin Stock Solution in DMSO

This is the preferred method for preparing aspirin for cell culture experiments due to the enhanced stability of aspirin in DMSO.

Materials:

-

Aspirin (Acetylsalicylic Acid), powder (Sigma-Aldrich, Cat. No. A2093 or equivalent)

-

Dimethyl sulfoxide (DMSO), cell culture grade (Sigma-Aldrich, Cat. No. D2650 or equivalent)

-

Sterile microcentrifuge tubes

-

Sterile-filtered pipette tips

Procedure:

-

Prepare a 100 mM Stock Solution:

-

Aspirin (MW: 180.16 g/mol ).

-

Weigh out 18.02 mg of aspirin powder and dissolve it in 1 mL of DMSO.

-

Vortex thoroughly until the aspirin is completely dissolved.

-

-

Sterilization (Optional but Recommended):

-

Filter the stock solution through a 0.22 µm syringe filter into a sterile tube. This step is crucial if the stock solution will be stored and used for multiple experiments.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C. Aspirin in DMSO is stable for several months when stored properly. Avoid repeated freeze-thaw cycles.

-

-

Preparation of Working Solution:

-

Thaw a single aliquot of the 100 mM aspirin stock solution at room temperature.

-

Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 1 mM working solution, add 10 µL of the 100 mM stock solution to 990 µL of cell culture medium.

-

Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[7]

-

-

Immediate Use:

-

Use the freshly prepared aspirin-containing medium immediately to treat the cells. Do not store the diluted aspirin solution.

-

Protocol B: Direct Dissolution of Sodium Acetylsalicylate in Cell Culture Medium

This method is faster but requires immediate use of the prepared medium due to the rapid hydrolysis of aspirin in aqueous solutions at physiological pH.

Materials:

-

Sodium Acetylsalicylate, powder (Sigma-Aldrich, Cat. No. S3007 or equivalent)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile conical tubes

-

Sterile-filtered pipette tips

-

pH meter or pH indicator strips

Procedure:

-

Calculate the Required Amount:

-

Sodium Acetylsalicylate (MW: 160.11 g/mol ).

-

Determine the desired final concentration of aspirin in the cell culture medium.

-

Calculate the mass of sodium acetylsalicylate needed. For example, to prepare 10 mL of a 1 mM solution, you would need 1.60 mg of sodium acetylsalicylate.

-

-

Dissolution:

-

In a sterile conical tube, add the calculated amount of sodium acetylsalicylate powder to the pre-warmed cell culture medium.

-

Vortex or gently swirl the tube until the powder is completely dissolved. Sodium salicylate is highly soluble in water.

-

-

pH Measurement and Adjustment (Crucial Step):

-

Measure the pH of the aspirin-containing medium. The dissolution of sodium acetylsalicylate may alter the pH of the medium.

-

If necessary, adjust the pH to the optimal range for your cell line (typically 7.2-7.4) using sterile 1 N HCl or 1 N NaOH. Perform this step in a sterile environment.

-

-

Sterile Filtration:

-

Filter the final solution through a 0.22 µm syringe filter to ensure sterility.

-

-

Immediate Use:

-

Use the freshly prepared medium immediately for your cell culture experiment. Due to the rapid hydrolysis of aspirin in aqueous solutions at 37°C, storage is not recommended.[8]

-

Mandatory Visualizations

Diagram 1: Experimental Workflow for Aspirin Treatment in Cell Culture

Caption: Workflow for preparing and applying aspirin solutions in cell culture experiments.

Diagram 2: Simplified Signaling Pathway of Aspirin's Anti-inflammatory Action

Caption: Aspirin inhibits COX-1 and COX-2, reducing prostaglandin synthesis and inflammation.

References

- 1. The solubility of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. benchchem.com [benchchem.com]

- 8. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Platelet Aggregation Assays Using Aspirin Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (acetylsalicylic acid) is a cornerstone of antiplatelet therapy, primarily through its irreversible inhibition of cyclooxygenase-1 (COX-1).[1] This action prevents the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[2] In vitro platelet aggregation assays are crucial tools for studying the pharmacodynamics of aspirin and other antiplatelet agents. This document provides detailed application notes and protocols for utilizing aspirin sodium in such assays, specifically focusing on Light Transmission Aggregometry (LTA).

Mechanism of Action

Aspirin exerts its antiplatelet effect by irreversibly acetylating a serine residue in the active site of the COX-1 enzyme.[3] This covalent modification blocks the access of arachidonic acid to the enzyme's catalytic site, thereby inhibiting the production of prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2).[1][4][5][6] TXA2 is a powerful mediator of platelet activation and aggregation.[2] By inhibiting TXA2 synthesis, aspirin effectively reduces platelet aggregation.[3] The irreversible nature of this inhibition means that the effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[1]

Data Presentation

The inhibitory effect of aspirin on platelet aggregation is dependent on the agonist used. Aspirin is most effective against agonists that rely on the COX-1 pathway, such as arachidonic acid and, to a lesser extent, collagen. Its effect on ADP-induced aggregation is minimal as ADP primarily signals through P2Y1 and P2Y12 receptors.

| Agonist | Concentration | This compound Concentration (In Vitro Equivalent) | Percentage Inhibition of Platelet Aggregation | Reference |

| Arachidonic Acid | 0.5 mM | 81 mg daily (in vivo) | ~97% | [7] |

| Arachidonic Acid | Not Specified | Not Specified | Near complete suppression (5 ± 13% residual aggregation) | [8][9] |

| Collagen | 2 µg/mL | 81 mg daily (in vivo) | ~60% | [7] |

| Adenosine Diphosphate (ADP) | 5 µM | 81 mg daily (in vivo) | ~15% | [7] |

Experimental Protocols

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry is the gold-standard method for in vitro platelet function testing.[10] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials and Reagents:

-

This compound salt

-

Platelet agonists:

-

Arachidonic Acid (AA)

-

Collagen

-

Adenosine Diphosphate (ADP)

-

-

3.2% Sodium Citrate anticoagulant solution

-

Saline (0.9% NaCl)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Calibrated pipettes

-

Centrifuge

-

Water bath (37°C)

Protocol:

-

Blood Collection:

-

Collect whole blood from healthy donors who have not consumed any antiplatelet medication for at least two weeks.

-

Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[11]

-

Gently invert the tubes immediately to ensure proper mixing with the anticoagulant.

-

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

PRP: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature.[10] Carefully aspirate the upper straw-colored layer of PRP into a clean polypropylene tube.

-

PPP: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to pellet the remaining cellular components.[10] The resulting supernatant is the platelet-poor plasma.

-

Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.

-

-

Preparation of this compound and Agonist Solutions:

-

Prepare a stock solution of this compound in saline or an appropriate buffer.

-

Prepare working solutions of platelet agonists at concentrations known to induce sub-maximal aggregation.

-

-

LTA Procedure:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument: Use a cuvette with PPP to set the 100% aggregation baseline (maximum light transmission) and a cuvette with PRP for the 0% aggregation baseline (minimum light transmission).

-

Pipette 450 µL of adjusted PRP into a cuvette containing a magnetic stir bar.

-

Add 50 µL of the this compound solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C with stirring.

-

Place the cuvette in the aggregometer and establish a stable baseline for at least 1 minute.

-

Add the agonist to induce platelet aggregation and record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The aggregometer software will generate aggregation curves, plotting the percentage of light transmission over time.

-

Determine the maximum percentage of aggregation for each sample.

-

Calculate the percentage inhibition of aggregation for the aspirin-treated samples relative to the vehicle-treated controls.

-

Mandatory Visualizations

Signaling Pathway of Aspirin's Action

Caption: Aspirin's mechanism of action on the platelet COX-1 pathway.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for the in vitro platelet aggregation assay.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The efficacy of aspirin to inhibit platelet aggregation in patients hospitalised with a severe infection: a multicentre, open-label, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Platelet inhibition by low-dose aspirin is not influenced by body mass or weight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inconsistency of different methods for assessing ex vivo platelet function: relevance for the detection of aspirin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inconsistency of different methods for assessing ex vivo platelet function: relevance for the detection of aspirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Analysis of Aspirin Sodium and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction